molecular formula C9H10ClNO B2809853 3-chloro-N-ethylbenzamide CAS No. 26819-09-0

3-chloro-N-ethylbenzamide

Cat. No.: B2809853
CAS No.: 26819-09-0
M. Wt: 183.64
InChI Key: FOUXUKUHVUPLEP-UHFFFAOYSA-N
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Description

3-Chloro-N-ethylbenzamide is an organic compound with the molecular formula C9H10ClNO. It belongs to the class of carboxylic acid derivatives, specifically amides. This compound is characterized by the presence of a chloro substituent on the benzene ring and an ethyl group attached to the nitrogen atom of the amide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-ethylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+ethylamineThis compound+HCl\text{3-chlorobenzoyl chloride} + \text{ethylamine} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzoyl chloride+ethylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 3-chlorobenzoic acid and ethylamine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate may be used.

Major Products Formed:

    Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

    Hydrolysis: 3-chlorobenzoic acid and ethylamine are the primary products.

    Oxidation: Oxidized derivatives of the benzamide structure.

Scientific Research Applications

3-chloro-N-ethylbenzamide is utilized in several fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-ethylbenzamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary and are subject to ongoing research.

Comparison with Similar Compounds

    3-chlorobenzamide: Lacks the ethyl group on the nitrogen atom.

    N-ethylbenzamide: Lacks the chloro substituent on the benzene ring.

    3-chloro-N-methylbenzamide: Contains a methyl group instead of an ethyl group on the nitrogen atom.

Uniqueness: 3-chloro-N-ethylbenzamide is unique due to the presence of both the chloro substituent and the ethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in its analogs.

Properties

IUPAC Name

3-chloro-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUXUKUHVUPLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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